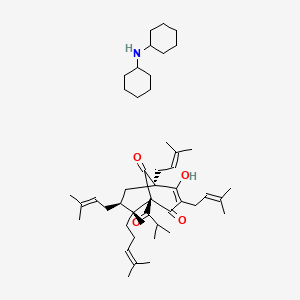

Hyperforin dicyclohexylammonium salt

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4.C12H23N/c1-22(2)13-12-19-33(11)27(16-14-23(3)4)21-34(20-18-25(7)8)30(37)28(17-15-24(5)6)31(38)35(33,32(34)39)29(36)26(9)10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h13-15,18,26-27,37H,12,16-17,19-21H2,1-11H3;11-13H,1-10H2/t27-,33+,34+,35-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVNMVCMFQAPDM-DNSWOBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)O)CC=C(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30677360 | |

| Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

238074-03-8 | |

| Record name | (1R,5R,7S,8R)-4-Hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-en-1-yl)-8-(4-methylpent-3-en-1-yl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30677360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyperforine dicyclohexylamine salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Hyperforin Dicyclohexylammonium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin (B191548), a key active constituent of Hypericum perforatum (St. John's Wort), has garnered significant attention for its therapeutic potential, particularly in the management of depression. The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is a stabilized form of this otherwise unstable phloroglucinol (B13840) derivative, facilitating its scientific investigation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of hyperforin DCHA salt. It delves into its primary mode of action as a non-competitive reuptake inhibitor of a broad spectrum of neurotransmitters, its role as a potent activator of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, and its significant anti-inflammatory properties. This document synthesizes quantitative data from numerous studies, presents detailed experimental protocols for key assays, and visualizes complex biological pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Neurotransmitter Reuptake Inhibition

Hyperforin distinguishes itself from conventional antidepressants through its unique mechanism of neurotransmitter reuptake inhibition. Unlike selective serotonin (B10506) reuptake inhibitors (SSRIs) or tricyclic antidepressants (TCAs) that directly target neurotransmitter transporters, hyperforin acts indirectly by elevating intracellular sodium concentrations ([Na⁺]i).[1][2] This increase in [Na⁺]i disrupts the sodium gradient across the neuronal membrane, which is the driving force for the reuptake of various neurotransmitters.[3] Consequently, hyperforin non-competitively inhibits the reuptake of a broad range of neurotransmitters, including serotonin (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and L-glutamate.[2][4][5][6]

This broad-spectrum activity is achieved through the activation of non-selective cation channels (NSCCs), with a primary target identified as the Transient Receptor Potential Canonical 6 (TRPC6) channel.[7][8][9]

Quantitative Data: Neurotransmitter Reuptake Inhibition

The inhibitory effects of hyperforin on the reuptake of various neurotransmitters have been quantified in numerous studies, primarily through synaptosomal uptake assays. The half-maximal inhibitory concentrations (IC₅₀) highlight the potency of hyperforin across different neurotransmitter systems.

| Neurotransmitter | IC₅₀ (nmol/L) | Reference(s) |

| Norepinephrine | 80 ± 24 | [10] |

| Dopamine | 102 ± 19 | [10] |

| GABA | 184 ± 41 | [10] |

| Serotonin (5-HT) | 205 ± 45 | [10] |

| L-Glutamate | 829 ± 687 | [10] |

Kinetic analyses of serotonin uptake in mouse brain synaptosomes revealed that hyperforin (2 µM) decreases the maximal velocity (Vmax) by over 50% with only a slight effect on the Michaelis constant (Km), indicating a predominantly non-competitive mode of inhibition.[11]

Molecular Target: TRPC6 Channel Activation

A pivotal discovery in understanding hyperforin's mechanism of action was the identification of the TRPC6 channel as a direct molecular target.[7][8] TRPC6 is a non-selective cation channel permeable to both Ca²⁺ and Na⁺. Hyperforin's activation of TRPC6 leads to an influx of these cations, which is the primary trigger for the subsequent inhibition of neurotransmitter reuptake.[9][12] The activation of TRPC6 by hyperforin is specific, as closely related channels like TRPC3 are unaffected.[8][12] This specific activation provides a valuable pharmacological tool for studying TRPC6 function.[8]

Signaling Pathway of Hyperforin-Mediated Neurotransmitter Reuptake Inhibition

The following diagram illustrates the signaling cascade initiated by hyperforin, leading to the inhibition of neurotransmitter reuptake.

Quantitative Data: TRPC6 Activation and Ion Influx

The activation of TRPC6 by hyperforin and the resulting ion influx have been quantified using various cellular and electrophysiological assays.

| Parameter | Value | Cell Type/System | Reference(s) |

| EC₅₀ for TRPC6 Activation | 1 µM | PC12 cells | [13] |

| EC₅₀ for [Na⁺]i Increase | 0.72 µM | PC12 cells | [14] |

| EC₅₀ for [Ca²⁺]i Increase | 1.16 µM | PC12 cells | [14] |

Anti-inflammatory and Other Pharmacological Effects

Beyond its effects on the central nervous system, hyperforin exhibits potent anti-inflammatory properties.[15] This activity is attributed to the dual inhibition of cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), key enzymes in the biosynthesis of pro-inflammatory eicosanoids. Additionally, hyperforin has been shown to inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1).[1]

Hyperforin also modulates the activity of other ion channels, including P-type Ca²⁺ channels, and can induce cytochrome P450 enzymes through activation of the pregnane (B1235032) X receptor (PXR).[16]

Quantitative Data: Anti-inflammatory Enzyme Inhibition

| Enzyme | IC₅₀ | Assay Condition | Reference(s) |

| 5-Lipoxygenase (5-LO) | ~90 nM | Purified human 5-LO | |

| 1-2 µM | A23187-stimulated human PMNs | ||

| Cyclooxygenase-1 (COX-1) | 0.3 µM | Thrombin-stimulated human platelets | |

| 3 µM | Ionophore-stimulated human platelets | ||

| 12 µM | Isolated ovine COX-1 | [1] | |

| mPGES-1 | 1 µM | Cell-free assay | [1] |

Signaling Pathway of Hyperforin's Anti-inflammatory Action

The following diagram illustrates the key enzymatic steps in the arachidonic acid cascade that are inhibited by hyperforin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of hyperforin's mechanism of action.

Synaptosomal Neurotransmitter Uptake Assay

This protocol describes the measurement of neurotransmitter reuptake into isolated nerve terminals (synaptosomes).

Experimental Workflow:

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue (e.g., mouse cortex) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the P2 pellet in a physiological buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of hyperforin dicyclohexylammonium salt or vehicle for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine).

-

After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent uptake inhibitor or at 4°C).

-

Calculate IC₅₀ values from concentration-response curves. For kinetic studies, vary the concentration of the radiolabeled neurotransmitter to determine Vmax and Km in the presence and absence of hyperforin.

-

TRPC6 Channel Activity Measurement (Calcium Imaging)

This protocol outlines the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure hyperforin-induced Ca²⁺ influx in cells expressing TRPC6.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture cells (e.g., HEK293 cells transiently or stably expressing TRPC6) on glass coverslips.

-

Load the cells with Fura-2 AM (e.g., 1-5 µM) in a physiological salt solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a solution containing this compound and record the change in the fluorescence ratio over time.

-

-

Data Analysis:

-

The F340/F380 ratio is proportional to the intracellular Ca²⁺ concentration.

-

Calculate the change in [Ca²⁺]i in response to hyperforin.

-

Generate concentration-response curves to determine the EC₅₀ for hyperforin-induced Ca²⁺ influx.

-

Anti-inflammatory Activity (PGE₂ Formation Assay)

This protocol describes the measurement of prostaglandin E₂ (PGE₂) production in a cellular model of inflammation.

Methodology:

-

Cell Culture and Stimulation:

-

Culture macrophages (e.g., RAW 264.7) or use human whole blood.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

-

Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).

-

Incubate for a sufficient time to allow for PGE₂ production (e.g., 4-24 hours).

-

-

PGE₂ Quantification:

-

Collect the cell culture supernatant or plasma.

-

Quantify the concentration of PGE₂ in the samples using a commercially available Enzyme Immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of PGE₂.

-

Determine the PGE₂ concentration in the experimental samples from the standard curve.

-

Calculate the percentage inhibition of PGE₂ production by hyperforin and determine the IC₅₀ value.

-

Conclusion

This compound exhibits a complex and multifaceted mechanism of action that extends beyond simple neurotransmitter reuptake inhibition. Its primary action involves the activation of TRPC6 channels, leading to an increase in intracellular sodium and a subsequent broad-spectrum, non-competitive inhibition of neurotransmitter reuptake. Furthermore, its potent anti-inflammatory effects, mediated through the inhibition of key enzymes in the eicosanoid biosynthesis pathway, contribute to its overall pharmacological profile. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this promising natural compound and its derivatives. The unique mechanism of action of hyperforin offers a compelling rationale for the development of novel therapeutic agents targeting these pathways for the treatment of depression and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Hyperforin is a dual inhibitor of cyclooxygenase-1 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

- 10. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 12. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moodle2.units.it [moodle2.units.it]

- 14. Hyperforin activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 16. weldonbiotech.com [weldonbiotech.com]

Hyperforin Dicyclohexylammonium Salt as a TRPC6 Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin (B191548), a major active constituent of St. John's wort (Hypericum perforatum), has garnered significant attention for its diverse pharmacological activities, including its well-documented antidepressant effects. The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is a stable form of this compound, facilitating its use in research. A key mechanism underlying hyperforin's physiological effects is its role as a selective activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that permits the influx of Ca²⁺ and Na⁺, playing crucial roles in various cellular processes.[2][3] This technical guide provides an in-depth overview of hyperforin DCHA as a TRPC6 activator, focusing on its mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

Hyperforin DCHA selectively activates TRPC6 channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[2][3] This activation is highly specific, as hyperforin does not activate other closely related TRPC channels, such as TRPC3 and TRPC7. The binding site for hyperforin on the human TRPC6 channel has been identified as a C-terminal motif with the amino acid sequence LLKL.[4] The influx of cations depolarizes the cell membrane and increases the intracellular Ca²⁺ concentration, which in turn triggers a cascade of downstream signaling events.

Quantitative Data

The following tables summarize the quantitative data related to the activity of hyperforin as a TRPC6 activator.

| Parameter | Value | Cell Line | Comments | Reference |

| EC₅₀ for [Na⁺]ᵢ Increase | 0.72 µM | PC12 cells | Reflects TRPC6-mediated Na⁺ influx. | [1] |

| EC₅₀ for [Ca²⁺]ᵢ Increase | 1.16 µM | PC12 cells | Reflects TRPC6-mediated Ca²⁺ influx. | [1] |

| Parameter | Value | Target | Comments | Reference |

| IC₅₀ | 3.7 µmol/L | Microvascular tube formation | Demonstrates anti-angiogenic effects. | [3][5] |

Signaling Pathways

Activation of TRPC6 by hyperforin dicyclohexylammonium salt in neuronal cells initiates several downstream signaling cascades that are crucial for its effects on neurite outgrowth and synaptic plasticity. These pathways primarily converge on the activation of the transcription factor CREB (cAMP response element-binding protein).[6]

Key Downstream Signaling Pathways:

-

Ras/MEK/ERK Pathway: The influx of Ca²⁺ through TRPC6 can activate Ras, a small GTPase, which in turn activates the MEK/ERK signaling cascade, leading to the phosphorylation and activation of CREB.[6]

-

RAS/PI3K/Akt Pathway: TRPC6 activation can also stimulate the PI3K/Akt pathway, another downstream effector of Ras, which contributes to CREB activation and promotes cell survival.[6]

-

CaM/CAMKIV Pathway: The increase in intracellular Ca²⁺ directly activates Calmodulin (CaM), which then activates Ca²⁺/calmodulin-dependent protein kinase IV (CAMKIV). CAMKIV is a potent activator of CREB.[6][7]

The activation of these pathways and the subsequent CREB-mediated gene transcription are thought to underlie the neurotrophic effects of hyperforin.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to record TRPC6 channel currents activated by this compound in a heterologous expression system (e.g., HEK293 cells).

Materials:

-

HEK293 cells transiently or stably expressing human TRPC6.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication (3-5 MΩ resistance).

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 10 D-Glucose. Adjust pH to 7.2 with CsOH. (Cesium is used to block K⁺ channels).

-

This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

-

Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Gigaohm Seal Formation: Approach a single, healthy cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to establish the whole-cell configuration.

-

Baseline Recording: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10-15 seconds to elicit currents and generate I-V curves. Record a stable baseline for at least 2-3 minutes.

-

Hyperforin Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 1-10 µM).

-

Data Acquisition: Continuously record the whole-cell currents during hyperforin application. Activation of TRPC6 channels will result in an increase in both inward and outward currents with a characteristic outwardly rectifying current-voltage (I-V) relationship.

Intracellular Calcium Imaging

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]ᵢ) changes in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing TRPC6 (e.g., HEK293 or primary neurons) plated on glass coverslips.

-

Recording Buffer (e.g., HBSS): 10 mM HEPES (pH 7.4), 150 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM Glucose.

-

Fura-2 AM (50 µg vial).

-

DMSO.

-

Pluronic F-127 (20% solution in DMSO).

-

This compound stock solution.

-

Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).

Procedure:

-

Fura-2 AM Stock Preparation: Dissolve 50 µg of Fura-2 AM in 50 µl of high-quality DMSO to make a 1 mM stock solution. A small amount of Pluronic F-127 can be added to aid dispersion.

-

Cell Loading:

-

Wash cells twice with the recording buffer.

-

Prepare a loading solution by diluting the Fura-2 AM stock solution in the recording buffer to a final concentration of 1-5 µM.

-

Incubate the cells in the loading solution at room temperature for 30-45 minutes in the dark.

-

-

Washing: Wash the cells with the recording buffer at least twice for 5 minutes each to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with the recording buffer to establish a stable baseline fluorescence ratio (F340/F380).

-

Apply this compound at the desired concentration by switching the perfusion solution.

-

Record the change in the F340/F380 fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular Ca²⁺.

-

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in [Ca²⁺]ᵢ.

Conclusion

This compound is a valuable pharmacological tool for studying the function of TRPC6 channels. Its selectivity and well-characterized mechanism of action make it a potent activator for investigating the physiological and pathological roles of TRPC6 in various cellular contexts. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the TRPC6 channel.

References

- 1. Hyperforin activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacology of Hyperforin Dicyclohexylammonium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperforin (B191548), a major active constituent of the medicinal plant Hypericum perforatum (St. John's Wort), has garnered significant scientific interest for its diverse pharmacological activities. However, its inherent instability has posed challenges for research and development. The dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin offers a more stable formulation, facilitating in-depth investigation of its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological properties of Hyperforin Dicyclohexylammonium Salt (Hyperforin DCHA), focusing on its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacological Properties

Hyperforin DCHA exhibits a broad spectrum of pharmacological effects, including antidepressant, anti-inflammatory, anticancer, and anti-angiogenic activities. Its primary mechanism of action involves the activation of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel.[1] This activation leads to an influx of calcium and sodium ions, modulating various downstream signaling pathways.

Mechanism of Action

The multifaceted pharmacological profile of Hyperforin DCHA stems from its ability to influence multiple cellular targets and signaling cascades:

-

TRPC6 Channel Activation: Hyperforin DCHA is a potent activator of TRPC6 channels.[1] This activation is central to many of its observed effects, including the modulation of neurotransmitter reuptake and the induction of neurite outgrowth.[2] The influx of cations through TRPC6 channels alters the electrochemical gradient across the cell membrane, impacting the function of various transporters and signaling proteins.[3]

-

Neurotransmitter Reuptake Inhibition: A key mechanism underlying the antidepressant-like effects of Hyperforin DCHA is its ability to inhibit the reuptake of several neurotransmitters, including serotonin (B10506), norepinephrine, dopamine, GABA, and glutamate.[3] Unlike typical selective serotonin reuptake inhibitors (SSRIs), hyperforin does not bind directly to the neurotransmitter transporters. Instead, the TRPC6-mediated increase in intracellular sodium concentration is thought to be responsible for this broad-spectrum reuptake inhibition.[3]

-

Modulation of Signaling Pathways: Hyperforin DCHA has been shown to modulate several key intracellular signaling pathways:

-

MAPK/ERK Pathway: It can suppress the phosphorylation of MAPK pathway components, including p38, ERK, and JNK.[1]

-

STAT3 Pathway: Hyperforin DCHA also inhibits the phosphorylation of STAT3.[1]

-

PI3K/Akt Pathway: The activation of TRPC6 by hyperforin can lead to the activation of the PI3K/Akt signaling cascade.[2]

-

CaMKIV Pathway: Calcium influx through TRPC6 channels can also activate Calcium/calmodulin-dependent protein kinase IV (CaMKIV).[2]

-

-

Induction of Apoptosis: In cancer cells, Hyperforin DCHA induces apoptosis through a mitochondrial-related pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases 3, 8, and 9.[4]

-

Anti-inflammatory Effects: The anti-inflammatory properties of Hyperforin DCHA are attributed to its ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and to reduce edema.[4]

-

Anti-angiogenic Effects: Hyperforin DCHA inhibits angiogenesis by targeting several key steps in the process, including the inhibition of endothelial cell proliferation and tube formation.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological activities of this compound.

| Anticancer Activity | |||

| Cell Line | Activity | IC50 Value | Reference |

| K562 (Chronic Myeloid Leukemia) | Inhibition of cell proliferation (48h) | 8.6 µM | [3] |

| K562 (Chronic Myeloid Leukemia) | Inhibition of cell proliferation (72h) | 3.2 µM | [3] |

| HDMEC (Human Dermal Microvascular Endothelial Cells) | Inhibition of microvascular tube formation | 3.7 µmol/L | [1] |

| Anti-inflammatory Activity | |||

| Model | Activity | ID50 Value | Reference |

| Croton oil-induced ear edema in mice | Inhibition of edema | 0.25 µmol/cm² | [1] |

| Neuropharmacological Activity | |||

| Target | Activity | IC50 Value | Reference |

| Serotonin Reuptake | Inhibition | 0.05-0.10 µg/mL | [3] |

| Norepinephrine Reuptake | Inhibition | 0.05-0.10 µg/mL | [3] |

| Dopamine Reuptake | Inhibition | 0.05-0.10 µg/mL | [3] |

| GABA Reuptake | Inhibition | 0.05-0.10 µg/mL | [3] |

| L-glutamate Reuptake | Inhibition | 0.5 µg/mL | [3] |

| Enzyme Inhibition | |||

| Enzyme | Activity | IC50 Value | Reference |

| Cytochrome P450 2D6 (CYP2D6) | Inhibition | 10 µg/mL | [2] |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Inhibition | 1 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Induction of Apoptosis in K562 Cells

Objective: To determine the cytotoxic and apoptosis-inducing effects of Hyperforin DCHA on the human chronic myeloid leukemia cell line, K562.

Materials:

-

K562 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Caspase activity assay kits (Caspase-3, -8, -9)

-

Antibodies for Western blot (Bcl-2, Bax, Cytochrome c, PARP, p53, p27, β-actin)

Procedure:

-

Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay (MTT Assay):

-

Seed K562 cells in 96-well plates.

-

Treat cells with various concentrations of Hyperforin DCHA for 48 and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Morphological Analysis of Apoptosis (DAPI Staining):

-

Treat K562 cells with Hyperforin DCHA.

-

Harvest and fix the cells.

-

Stain the cells with DAPI solution.

-

Observe nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

-

-

Flow Cytometric Analysis of Apoptosis (Annexin V-FITC/PI Staining):

-

Treat K562 cells with Hyperforin DCHA.

-

Harvest and wash the cells.

-

Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

-

-

Measurement of Mitochondrial Membrane Potential (ΔΨm):

-

Treat K562 cells with Hyperforin DCHA.

-

Stain cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1).

-

Analyze by flow cytometry to detect the shift in fluorescence, indicating depolarization of the mitochondrial membrane.

-

-

Caspase Activity Assays:

-

Treat K562 cells with Hyperforin DCHA.

-

Prepare cell lysates.

-

Measure the activity of caspase-3, -8, and -9 using colorimetric or fluorometric assay kits according to the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Treat K562 cells with Hyperforin DCHA.

-

Prepare total cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Bcl-2, Bax, Cytochrome c, PARP, p53, p27, and β-actin.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Topical Anti-inflammatory Activity (Croton Oil-Induced Ear Edema in Mice)

Objective: To evaluate the topical anti-inflammatory effect of Hyperforin DCHA on acute inflammation induced by croton oil in a mouse model.

Materials:

-

Male Swiss mice

-

Croton oil

-

Acetone (vehicle)

-

This compound

-

Indomethacin (B1671933) (positive control)

-

Micrometer or punch and balance for edema measurement

Procedure:

-

Animal Acclimatization: Acclimatize male Swiss mice to the laboratory conditions for at least one week before the experiment.

-

Induction of Edema:

-

Prepare a solution of croton oil in acetone.

-

Apply a specific volume of the croton oil solution to the inner surface of the right ear of each mouse.

-

-

Treatment Application:

-

Dissolve Hyperforin DCHA and indomethacin in the croton oil/acetone solution at various concentrations.

-

Apply the treatment solutions topically to the right ear immediately after the application of the irritant. A control group receives only the croton oil/acetone solution.

-

-

Measurement of Edema:

-

After a specified time (e.g., 6 hours), sacrifice the mice.

-

Measure the ear edema. This can be done by:

-

Measuring the thickness of the ear using a micrometer.

-

Excising a standard-sized disc from both the treated (right) and untreated (left) ears and weighing them. The difference in weight indicates the degree of edema.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

-

Determine the ID50 (the dose that inhibits edema by 50%) for Hyperforin DCHA and the positive control.

-

In Vitro IL-6 Release from Astrocytoma Cells

Objective: To assess the inhibitory effect of Hyperforin DCHA on the release of interleukin-6 (IL-6) from human astrocytoma cells stimulated with pro-inflammatory agents.

Materials:

-

U373MG human astrocytoma cell line

-

DMEM/F12 medium supplemented with 10% FBS

-

This compound

-

Lipopolysaccharide (LPS) or Substance P (SP) as stimulants

-

Human IL-6 ELISA kit

Procedure:

-

Cell Culture: Culture U373MG cells in DMEM/F12 medium with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Treatment:

-

Seed cells in 24-well plates and grow to confluence.

-

Pre-incubate the cells with various concentrations of Hyperforin DCHA for a specified time (e.g., 30 minutes).

-

Stimulate the cells with LPS or SP for a designated period (e.g., 24 hours). A control group is left unstimulated.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

IL-6 Measurement (ELISA):

-

Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-6 release for each concentration of Hyperforin DCHA compared to the stimulated control.

-

Determine the IC50 value of Hyperforin DCHA for the inhibition of IL-6 release.

-

Antidepressant-like Activity (Forced Swim Test in Rats)

Objective: To evaluate the antidepressant-like effects of Hyperforin DCHA in the rat forced swimming test, a behavioral model of depression.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., saline with a solubilizing agent)

-

Cylindrical water tank (e.g., 40 cm high, 18 cm in diameter) filled with water (25°C) to a depth of 15 cm

-

Video recording equipment and analysis software

Procedure:

-

Animal Acclimatization: Acclimatize male rats to the laboratory environment for at least one week.

-

Drug Administration:

-

Administer Hyperforin DCHA or vehicle intraperitoneally (i.p.) at specified doses. A common dosing schedule is three injections over 24 hours (e.g., at 24h, 7h, and 1h before the test).

-

-

Forced Swim Test:

-

Pre-test session (Day 1): Place each rat individually in the water tank for 15 minutes. This is to induce a state of behavioral despair.

-

Test session (Day 2): 24 hours after the pre-test, place the rats back into the water tank for a 5-minute session.

-

Record the entire test session using a video camera.

-

-

Behavioral Analysis:

-

Score the duration of immobility during the 5-minute test session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

-

A significant reduction in the duration of immobility in the Hyperforin DCHA-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

-

-

Locomotor Activity Control:

-

To rule out the possibility that the observed effects are due to a general increase in motor activity, perform a separate locomotor activity test (e.g., in an open-field arena) on a different set of similarly treated animals.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by Hyperforin DCHA and the workflows of the experimental protocols described above.

Signaling Pathways

Caption: TRPC6 Signaling Pathway Activated by Hyperforin DCHA.

Caption: Mitochondrial-Mediated Apoptosis Pathway Induced by Hyperforin DCHA.

Experimental Workflows

Caption: Experimental Workflow for Apoptosis Induction Assay.

Caption: Experimental Workflow for Croton Oil-Induced Ear Edema Assay.

Conclusion

This compound is a versatile pharmacological agent with a complex mechanism of action centered on the activation of TRPC6 channels. Its demonstrated efficacy in preclinical models of depression, inflammation, cancer, and angiogenesis highlights its significant therapeutic potential. This technical guide provides a foundation for further research and development by consolidating key pharmacological data and detailed experimental protocols. Future investigations should continue to explore the intricate signaling pathways modulated by Hyperforin DCHA and its potential applications in various disease states.

References

- 1. Topical anti-inflammatory activity of extracts and compounds from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPC6 channel-mediated neurite outgrowth in PC12 cells and hippocampal neurons involves activation of RAS/MEK/ERK, PI3K, and CAMKIV signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of hyperforin in the antidepressant-like activity of Hypericum perforatum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of Hyperforin Dicyclohexylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's Wort), is a pharmacologically versatile phloroglucinol (B13840) derivative. Due to its inherent instability, the more stable dicyclohexylammonium (B1228976) (DCHA) salt of hyperforin is widely utilized in research. This technical guide provides a comprehensive overview of the biological activities of hyperforin dicyclohexylammonium salt, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this potent natural compound.

Core Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, including antidepressant, anti-inflammatory, anticancer, and anti-angiogenic effects. The primary mechanism underlying many of these activities is its function as a specific activator of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.

1.1. Antidepressant Activity: TRPC6-Mediated Neurotransmitter Reuptake Inhibition

The antidepressant properties of hyperforin are attributed to its unique mechanism of inhibiting the reuptake of multiple neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and L-glutamate.[1] Unlike conventional antidepressants that directly target transporter proteins, hyperforin's action is indirect. It activates TRPC6 channels, leading to an influx of Na⁺ and Ca²⁺ ions.[2] The resulting increase in intracellular Na⁺ concentration is believed to alter the electrochemical gradient that drives neurotransmitter transporters, thereby inhibiting their reuptake.[3][4]

1.2. Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[5] Its anticancer activity is primarily mediated through the induction of apoptosis via a mitochondrial-related pathway.[1][6] In chronic myeloid leukemia K562 cells, it has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[6] This, in turn, activates a cascade of caspases, including caspase-3, -8, and -9, and subsequent cleavage of poly(ADP)-ribose polymerase (PARP), culminating in apoptosis.[6] Furthermore, it can induce cell cycle arrest at the G1 phase.[1]

1.3. Anti-inflammatory Activity: Modulation of Cytokine Release and Signaling Pathways

The anti-inflammatory properties of this compound are well-documented. It has been shown to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in various cell models, including human astrocytoma cells.[6][7] This inhibition is not due to a direct interaction with cytokine receptors but rather an interference with intracellular signaling pathways leading to IL-6 synthesis and release.[7] Additionally, it can suppress the phosphorylation of key inflammatory signaling molecules in the MAPK and STAT3 pathways.[8] In the context of skin inflammation, it has been found to reduce the expression and secretion of IL-17A in γδ T cells.[8]

1.4. Anti-angiogenic Activity

This compound also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels.[8] It has been shown to inhibit the microvascular tube formation and proliferation of human dermal microvascular endothelial cells (HDMEC).[8]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data on the biological activity of this compound from various in vitro studies.

Table 1: Anticancer and Cytotoxic Activity

| Cell Line | Assay | Endpoint | IC50 Value | Treatment Duration | Reference |

| K562 (Chronic Myeloid Leukemia) | MTT Assay | Cell Viability | 8.6 µM | 48 hours | [1] |

| K562 (Chronic Myeloid Leukemia) | MTT Assay | Cell Viability | 3.2 µM | 72 hours | [1] |

| HeLa (Cervical Cancer) | Not Specified | Antiproliferative | 3.2–64.1 µM | Not Specified | [5] |

| A375 (Malignant Melanoma) | Not Specified | Antiproliferative | 3.2–64.1 µM | Not Specified | [5] |

| HepG2 (Hepatocellular Carcinoma) | Not Specified | Antiproliferative | 3.2–64.1 µM | Not Specified | [5] |

| MCF-7 (Breast Cancer) | Not Specified | Antiproliferative | 3.2–64.1 µM | Not Specified | [5] |

| A549 (Non-small Cell Lung Cancer) | Not Specified | Antiproliferative | 3.2–64.1 µM | Not Specified | [5] |

| K562/ADR (Adriamycin-resistant K562) | Not Specified | Antiproliferative | 3.2–64.1 µM | Not Specified | [5] |

| HT-1080 (Fibrosarcoma) | Not Specified | Cytotoxicity | 5 to 8 µM | Not Specified | |

| B16-LU8 (Murine Melanoma) | Not Specified | Cytotoxicity | 5 to 8 µM | Not Specified | |

| C-26 (Murine Colon Carcinoma) | Not Specified | Cytotoxicity | 5 to 8 µM | Not Specified |

Table 2: Anti-inflammatory and Anti-angiogenic Activity

| Target/Assay | Cell Line/System | Endpoint | IC50 Value | Reference |

| IL-6 Release (Substance P-induced) | U373MG (Human Astrocytoma) | Inhibition | 1.6 µM | [7] |

| IL-6 Release (IL-1β-induced) | U373MG (Human Astrocytoma) | Inhibition | ~1.6 µM | [7] |

| IL-6 Release (LPS-induced) | U373MG (Human Astrocytoma) | Inhibition | ~1.6 µM | [7] |

| Microvascular Tube Formation | HDMEC | Inhibition | 3.7 µmol/L | [8] |

| Chemotaxis and Chemoinvasion | Human PMNs | Inhibition | 1 µM | [1] |

Table 3: Effects on Signaling Pathways and Other Molecular Targets

| Target Pathway/Molecule | Cell Line/System | Effect | Concentration | Treatment Duration | Reference |

| MAPK Phosphorylation (p-p38, p-ERK, p-JNK) | TNF-α stimulated HaCaT cells | Suppression | 0.1, 1, 10 µM | 2 hours | [8] |

| STAT3 Phosphorylation | TNF-α stimulated HaCaT cells | Suppression | 0.1, 1, 10 µM | 2 hours | [8] |

| IL-17A Expression and Secretion | Murine splenic γδ T cells | Reduction | 0.1, 1, 10 µM | 2 hours | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a representative experimental workflow modulated by this compound.

Caption: TRPC6-mediated inhibition of neurotransmitter reuptake.

Caption: Induction of apoptosis in cancer cells.

Caption: Workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

4.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is based on the methodology used to determine the cytotoxic effects of this compound on K562 cells.[1]

-

Cell Culture: Human chronic myeloid leukemia K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Seed K562 cells into 96-well plates at a density of 5 x 10⁴ cells/well.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-20 µM) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not exceed 0.1%).

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

4.2. Anti-inflammatory Activity (IL-6 Release Assay)

This protocol is adapted from the study investigating the effect of this compound on IL-6 release in human astrocytoma U373MG cells.[7]

-

Cell Culture: U373MG cells are maintained in a suitable culture medium (e.g., DMEM) with 10% FBS and antibiotics.

-

Assay Procedure:

-

Plate U373MG cells in 24-well plates and grow to confluence.

-

Pre-incubate the cells with different concentrations of this compound for a specified period (e.g., 4 hours).

-

Induce IL-6 release by adding a pro-inflammatory stimulus such as Substance P (3 nM), IL-1β (1 ng/mL), or lipopolysaccharide (LPS; 100 ng/mL).

-

Incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis: The amount of IL-6 released is normalized to the control (stimulated cells without hyperforin treatment). The IC50 value is determined from the concentration-inhibition curve.

4.3. Apoptosis Analysis (Caspase Activation by Western Blot)

This protocol outlines the general procedure for detecting the activation of caspases in K562 cells treated with this compound, as described in the literature.[1][6]

-

Cell Treatment and Lysate Preparation:

-

Treat K562 cells with this compound at the desired concentrations and time points.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, -8, -9, and PARP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: The intensity of the bands corresponding to the cleaved (active) forms of the caspases and PARP is quantified and normalized to the loading control.

4.4. Anti-angiogenic Activity (Endothelial Cell Tube Formation Assay)

This is a general protocol for an in vitro angiogenesis assay, relevant to the reported anti-angiogenic activity of this compound on HDMEC.[8]

-

Preparation:

-

Thaw basement membrane extract (BME) (e.g., Matrigel) on ice.

-

Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.

-

-

Assay Procedure:

-

Harvest human microvascular endothelial cells (HMVEC or a similar endothelial cell line) and resuspend them in a serum-free or low-serum medium.

-

Add this compound at various concentrations to the cell suspension.

-

Seed the cell suspension onto the BME-coated wells.

-

Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

-

Visualize and photograph the tube-like structures using a microscope.

-

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops. The inhibitory effect of this compound is expressed as a percentage of the control.

Conclusion

This compound is a multi-target compound with a well-defined primary mechanism of action involving the activation of TRPC6 channels. Its diverse biological activities, including antidepressant, anti-inflammatory, anticancer, and anti-angiogenic effects, make it a compelling candidate for further investigation and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists to design and execute studies aimed at further elucidating the therapeutic potential of this promising natural product derivative. Careful consideration of the experimental conditions outlined herein will be crucial for obtaining reproducible and reliable results.

References

- 1. Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. corning.com [corning.com]

- 3. researchgate.net [researchgate.net]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. In vitro effects of the dicyclohexylammonium salt of hyperforin on interleukin-6 release in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

A Technical Guide to the Antidepressant Effects of Hyperforin Dicyclohexylammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antidepressant properties of Hyperforin (B191548) dicyclohexylammonium (B1228976) salt, a stable form of the primary active constituent of Hypericum perforatum (St. John's Wort). This document collates key findings on its mechanism of action, summarizes quantitative data from preclinical studies, and outlines relevant experimental protocols.

Core Mechanism of Action

Hyperforin exhibits a novel and broad-spectrum mechanism of action that distinguishes it from conventional antidepressants. Its primary antidepressant effect is attributed to the inhibition of the reuptake of a wide range of neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and L-glutamate.[1][2][3] This inhibition is not achieved by direct binding to neurotransmitter transporters, but rather through an increase in intracellular sodium ion (Na+) concentration.[1][2][3][4]

A key molecular target for hyperforin has been identified as the Transient Receptor Potential Canonical 6 (TRPC6) channel.[5][6][7] Hyperforin acts as a selective activator of TRPC6 channels, which are non-selective cation channels.[5][8] Activation of TRPC6 leads to an influx of cations, including Na+, thereby elevating the intracellular Na+ concentration. This altered ionic gradient is thought to indirectly impair the function of Na+-dependent neurotransmitter transporters, leading to a reduction in neurotransmitter reuptake.[1][4]

Signaling Pathways

The antidepressant action of Hyperforin dicyclohexylammonium salt is initiated by its interaction with TRPC6 channels, triggering a cascade of intracellular events. The primary pathway involves the influx of sodium ions, which disrupts the electrochemical gradient necessary for neurotransmitter reuptake. Additionally, activation of TRPC6 can influence other signaling pathways implicated in neuroplasticity and neuronal survival.

Quantitative Data

The following tables summarize quantitative data from preclinical studies investigating the effects of hyperforin.

Table 1: In Vitro Neurotransmitter Reuptake Inhibition

| Neurotransmitter | Test System | Hyperforin Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|

| Serotonin (5-HT) | Mouse brain synaptosomes | 2 µM | >50% reduction in Vmax | [4] |

| Dopamine (DA) | Not Specified | Not Specified | Not Specified | [1][2] |

| Norepinephrine (NE) | Not Specified | Not Specified | Not Specified | [1][2] |

| GABA | Not Specified | Not Specified | Not Specified | [1][2] |

| L-Glutamate | Not Specified | Not Specified | Not Specified |[1][2] |

Table 2: In Vivo Behavioral Studies (Forced Swim Test)

| Animal Model | Compound | Dosing Regimen | Effect on Immobility Time | Reference |

|---|---|---|---|---|

| Rat | Hyperforin DCHA | 0.14 and 0.28 mg/kg (based on 4.5% extract) | Significant reduction | [9] |

| Rat | Hypericum perforatum Extract (4.5% hyperforin) | 3.12-6.25 mg/kg (3 IP injections in 24h) | Significant reduction | [9] |

| Mouse | Hypericum perforatum Extract | 7, 35, and 70 mg/kg (single dose) | 10.1%, 25.8%, and 38.6% reduction, respectively |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the study of hyperforin.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity in rodents.

Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility when the animal is placed in an inescapable cylinder of water.

Materials:

-

Cylindrical glass tank (e.g., 40 cm high, 20 cm in diameter)

-

Water at 23-25°C, filled to a depth of 15-20 cm

-

Test animals (rats or mice)

-

This compound or Hypericum extract

-

Vehicle control (e.g., 0.3% CMC suspension)

-

Standard antidepressant for positive control (e.g., imipramine)

-

Video recording and analysis software

Procedure:

-

Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

-

Drug Administration: Administer this compound, vehicle, or a positive control drug at specified doses and time points before the test. For example, oral administration for three consecutive days, with the test performed 45 minutes after the final dose.[11]

-

Pre-swim Session (optional but recommended for rats): On the day before the test, place each animal in the water tank for a 15-minute habituation session.

-

Test Session: On the test day, place each animal individually into the swim cylinder for a 5- or 6-minute session.

-

Data Acquisition: Record the entire session on video. An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: Compare the mean immobility times between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Synaptosome Preparation and Neurotransmitter Uptake Assay

This in vitro assay measures the effect of a compound on the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Objective: To determine the inhibitory effect of hyperforin on the uptake of radiolabeled neurotransmitters.

Materials:

-

Rodent brain tissue (e.g., mouse cortex or hippocampus)

-

Sucrose (B13894) buffer

-

Krebs-Ringer buffer

-

Radiolabeled neurotransmitter (e.g., [3H]serotonin)

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in an appropriate buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with different concentrations of hyperforin or vehicle at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioactivity.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters (representing neurotransmitter taken up by synaptosomes) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of hyperforin compared to the vehicle control.

-

Determine the IC50 value (the concentration of hyperforin that inhibits 50% of the specific uptake).

-

Conclusion

This compound presents a compelling profile as an antidepressant agent with a unique mechanism of action centered on the modulation of intracellular sodium levels via TRPC6 channels. The preclinical data robustly support its efficacy in behavioral models of depression and its ability to inhibit the reuptake of a broad range of neurotransmitters. Further research focusing on the downstream signaling pathways of TRPC6 activation and clinical trials are warranted to fully elucidate its therapeutic potential in the management of depressive disorders. The instability of hyperforin is a consideration, and the use of a stable salt like dicyclohexylammonium is advantageous for research and potential therapeutic development.[12]

References

- 1. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of hyperforin in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyperforin--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperforin, a major antidepressant constituent of St. John's Wort, inhibits serotonin uptake by elevating free intracellular Na+1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Analysis of hyperforin (St. John’s wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of hyperforin (St. John's wort) action at TRPC6 channel leads to the development of a new class of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of hyperforin in the antidepressant-like activity of Hypericum perforatum extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. scispace.com [scispace.com]

- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

Unveiling the Anti-Tumor Potential of Hyperforin Dicyclohexylammonium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin (B191548), a major active constituent of Hypericum perforatum (St. John's wort), has garnered significant attention for its diverse pharmacological activities. The dicyclohexylammonium (B1228976) salt of hyperforin (HDCS) offers enhanced stability, making it a valuable compound for research and potential therapeutic development. This technical guide provides an in-depth overview of the anti-tumor properties of HDCS, focusing on its cytotoxic and anti-metastatic effects, underlying molecular mechanisms, and detailed experimental methodologies. Quantitative data from various studies are summarized, and key signaling pathways are visually represented to facilitate a comprehensive understanding of its mode of action.

Introduction

Hyperforin dicyclohexylammonium salt (HDCS) is a stable derivative of hyperforin, a phloroglucinol (B13840) compound that has demonstrated a range of biological activities, including anti-depressant, anti-inflammatory, and anti-cancer effects.[1] Its anti-tumor properties are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and suppression of invasion and metastasis in various cancer cell types.[2] This document serves as a technical resource for researchers exploring the therapeutic potential of HDCS in oncology.

Cytotoxic and Anti-Proliferative Activity

HDCS exhibits significant cytotoxic and anti-proliferative effects across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity against malignant cells, while showing markedly less effect on non-transformed cells.[3]

In Vitro Efficacy: IC50 Values

The following table summarizes the reported IC50 values of this compound in various human and murine cancer cell lines.

| Cell Line | Cancer Type | Species | IC50 (µM) | Exposure Time | Reference |

| C-26 | Colon Carcinoma | Murine | 5 - 8 | Not Specified | [3] |

| B16-LU8 | Melanoma | Murine | 5 - 8 | Not Specified | [3] |

| HT-1080 | Fibrosarcoma | Human | 5 - 8 | Not Specified | [3] |

| SK-N-BE | Neuroblastoma | Human | > 10 | Not Specified | |

| TRAMP-C1 | Prostate Cancer | Murine | > 10 | Not Specified | |

| K562 | Chronic Myeloid Leukemia | Human | 8.6 | 48 h | [4] |

| K562 | Chronic Myeloid Leukemia | Human | 3.2 | 72 h | [4] |

| HeLa | Cervical Cancer | Human | 3.2 - 64.1 | Not Specified | |

| A375 | Malignant Melanoma | Human | 3.2 - 64.1 | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | Human | 3.2 - 64.1 | Not Specified | |

| MCF-7 | Breast Cancer | Human | 3.2 - 64.1 | Not Specified | |

| A549 | Non-small Cell Lung Cancer | Human | 3.2 - 64.1 | Not Specified | |

| K562/ADR | Adriamycin-resistant CML | Human | 3.2 - 64.1 | Not Specified |

In Vivo Anti-Tumor Activity

In vivo studies have substantiated the anti-tumor effects of HDCS. Daily intraperitoneal administration of HDCS in mice bearing C-26 colon carcinoma or B16-LU8 melanoma lung metastases resulted in a significant reduction in tumor burden.[5] Specifically, a notable decrease in lung weight (-48%), size of experimental metastases with C-26 cells (-38%), and the number of lung metastases with B16-LU8 cells (-22%) was observed.[5] These effects were achieved at concentrations that did not produce cytotoxic blood levels, suggesting a favorable therapeutic window.

Molecular Mechanisms of Action

The anti-tumor activity of this compound is attributed to its ability to modulate multiple key signaling pathways involved in cell survival, proliferation, and metastasis.

Induction of Apoptosis

HDCS is a potent inducer of apoptosis in cancer cells.[4][6] The apoptotic cascade is initiated through the mitochondrial (intrinsic) pathway, characterized by the dissipation of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[4][6] This, in turn, activates a cascade of caspases, including caspase-3, -8, and -9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent programmed cell death.[4][6] Furthermore, HDCS treatment upregulates the expression of pro-apoptotic proteins such as p53 and p27(Kip1).[4]

Inhibition of Metastasis and Invasion

HDCS effectively inhibits cancer cell invasion and metastasis by targeting multiple components of the metastatic cascade.[3] It downregulates the secretion and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix (ECM). This inhibitory effect is mediated, at least in part, through the suppression of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[3] HDCS has been shown to inhibit the constitutive activation of ERK1/2, a key regulator of MMP expression.[3]

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to evaluate the anti-tumor properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of HDCS and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with HDCS as described for the cell viability assay.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][10][11]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.[6]

Chemoinvasion Assay (Boyden Chamber Assay)

This assay assesses the invasive potential of cancer cells.

-

Chamber Preparation: Coat the upper surface of an 8 µm pore size Transwell insert with Matrigel.[12]

-

Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free medium.

-

Chemoattractant: Add a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treatment: Add different concentrations of HDCS to both the upper and lower chambers.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of stained cells under a microscope.

Western Blot Analysis for ERK1/2 Phosphorylation

This technique is used to detect changes in the phosphorylation status of ERK1/2.

-

Cell Lysis: Treat cells with HDCS, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anti-tumor agent. Its ability to induce apoptosis and inhibit key processes in metastasis, such as cell invasion and ECM degradation, through the modulation of critical signaling pathways, underscores its therapeutic promise. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of HDCS in the context of cancer therapy. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic application.

References

- 1. static.igem.org [static.igem.org]

- 2. betalifesci.com [betalifesci.com]

- 3. benchchem.com [benchchem.com]

- 4. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperforin inhibits cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchhub.com [researchhub.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of Hyperforin Dicyclohexylammonium Salt

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Hyperforin (B191548), a major lipophilic constituent of Hypericum perforatum (St. John's Wort), has garnered significant attention for its diverse pharmacological activities. Due to its inherent instability, the dicyclohexylammonium (B1228976) salt of hyperforin (HDH) is often utilized in research settings to provide a more stable compound for investigation.[1] This technical guide provides a comprehensive overview of the neuroprotective effects of HDH, detailing its mechanisms of action, summarizing preclinical quantitative data, and outlining key experimental protocols. Evidence suggests HDH exerts neuroprotection through multiple pathways, including the activation of TRPC6 channels, attenuation of neuroinflammation and oxidative stress, and modulation of amyloid-beta aggregation.[2][3][4] These properties position HDH as a promising candidate for further investigation in the context of neurodegenerative diseases and acute neurological injuries like ischemic stroke.

Introduction to Hyperforin and its Dicyclohexylammonium Salt

Neurodegenerative disorders such as Alzheimer's disease (AD) and acute events like ischemic stroke are characterized by complex pathological cascades involving oxidative stress, neuroinflammation, and apoptosis, leading to progressive neuronal loss.[5] The therapeutic pipeline for these conditions remains challenging, necessitating the exploration of novel neuroprotective agents.

Hyperforin is a phloroglucinol (B13840) derivative identified as a primary active component of St. John's Wort.[6] While historically investigated for its antidepressant effects, recent research has unveiled its potential in neurology.[2][7] Hyperforin's utility in experimental settings is hampered by its instability when exposed to light, heat, or air.[8] To overcome this, the dicyclohexylammonium (DCHA) salt form is widely used, offering enhanced stability for in vitro and in vivo studies without compromising its biological activity.[1][9]

Core Neuroprotective Mechanisms of Action

HDH exhibits a multi-target profile, influencing several key pathways implicated in neuronal injury and survival.

Activation of TRPC6 Channels and Modulation of Ion Homeostasis